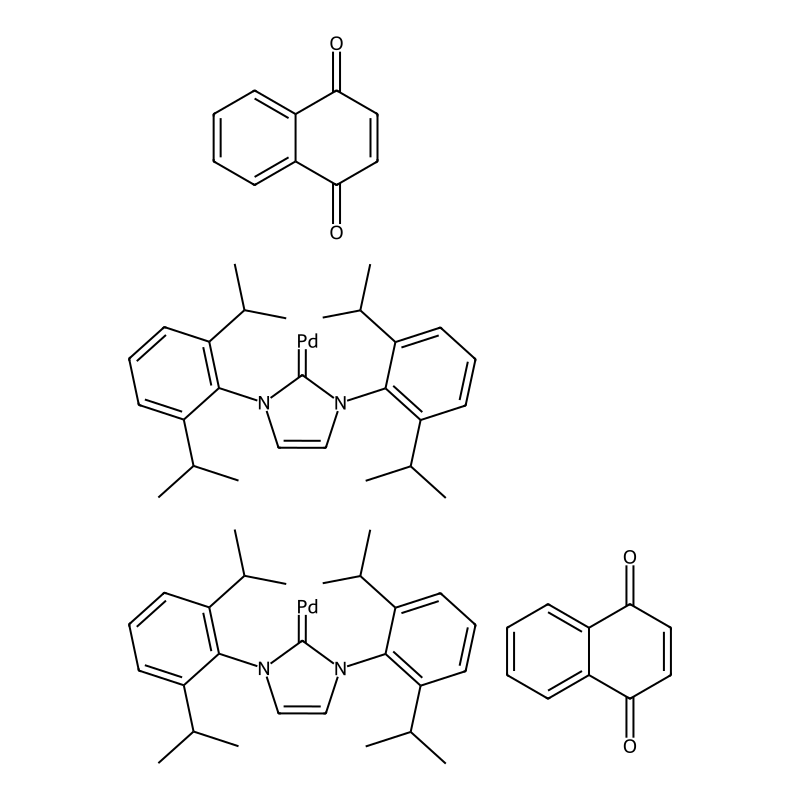

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Cross-Coupling Reactions

,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer finds significant application as a catalyst in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The palladium center in the compound acts as the key element, facilitating the bond formation between two different organic fragments. Some of the common cross-coupling reactions where this compound is used include:

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is a complex organometallic compound featuring palladium in its zero oxidation state. This compound is characterized by its unique structure, which includes an imidazole-based ligand and a naphthoquinone moiety. With a molecular formula of C74H84N4O4Pd2, it has a high molecular weight of approximately 1308.34 g/mol. The compound appears as a solid and has a melting point exceeding 300 °C, indicating its thermal stability and potential utility in various chemical applications .

The compound primarily acts as a catalyst in various organic transformations. It is known to facilitate cross-coupling reactions, such as the Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds. The palladium center can undergo oxidative addition and reductive elimination processes, making it highly effective in catalytic cycles for organic synthesis .

Additionally, the presence of the naphthoquinone moiety allows for electron transfer reactions, enhancing the compound's reactivity in redox processes. This dual functionality makes it a versatile reagent in synthetic organic chemistry.

Preliminary studies indicate that 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer exhibits notable biological activity. It has been evaluated for its potential as an anticancer agent due to the presence of the naphthoquinone component, which is known for its cytotoxic properties against various cancer cell lines. The compound may induce apoptosis in malignant cells through mechanisms involving reactive oxygen species generation and disruption of cellular redox balance .

Moreover, its imidazole-based structure suggests potential interactions with biological macromolecules, which could be explored further for therapeutic applications.

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer typically involves several key steps:

- Preparation of the Imidazole Ligand: The imidazole ring is synthesized through condensation reactions involving appropriate precursors.

- Formation of Palladium Complex: Palladium salts are reacted with the prepared imidazole ligand to form the palladium complex.

- Incorporation of Naphthoquinone: The naphthoquinone moiety is introduced into the palladium complex under controlled conditions to yield the final dimeric structure.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer are diverse:

- Catalysis: It serves as a catalyst in various organic reactions including cross-coupling and oxidation reactions.

- Organic Synthesis: Its ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it holds potential for development as an anticancer drug or therapeutic agent.

- Material Science: Its unique properties may be explored for applications in developing new materials or nanocomposites .

Interaction studies have focused on understanding how 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer interacts with various substrates and biological targets. These studies often employ spectroscopic techniques such as NMR and UV-Vis spectroscopy to monitor changes upon interaction with other molecules.

Preliminary findings suggest that the compound can form stable complexes with certain biomolecules, potentially altering their activity or stability. Further research is needed to elucidate these interactions and their implications for biological systems .

Several compounds share structural or functional similarities with 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer | Similar imidazole-palladium framework | Enhanced solubility due to trimethyl groups |

| 1-(2-Naphthyl)-3-(diethylphenyl)imidazolium chloride | Imidazolium salt | Used in ionic liquid catalysis |

| N,N'-Bis(2-(diethylamino)ethyl)-imidazolium chloride | Imidazolium salt | Exhibits different catalytic properties |

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer lies in its combination of stability due to the bulky diisopropyl groups and its dual functionality as both a catalyst and a potential therapeutic agent due to the naphthoquinone component .

Beller Group’s Pioneering Synthesis Protocol for Quinone-Annelated NHC Complexes

The Beller Group developed a streamlined approach for synthesizing quinone-annelated NHC-palladium complexes, leveraging palladium(II) precursors and tailored carbene ligands. Their methodology involves reacting 1,4-naphthoquinone with a preformed NHC-palladium dimer under reducing conditions to yield the target Pd(0) species [3]. Key steps include:

- Ligand Exchange: Substitution of labile ligands (e.g., aniline or chloride) on Pd(II) precursors with the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) carbene.

- Reductive Dimerization: Reduction of Pd(II) to Pd(0) using mild reductants like potassium carbonate, facilitating dimer formation through quinone-mediated electron transfer [5].

A critical innovation lies in the use of tetrahydrofuran (THF) as a solvent, which stabilizes intermediates during the reductive elimination step. The protocol achieves yields exceeding 70% under optimized conditions (80°C, 16 hours) [3].

| Step | Reagents/Conditions | Function |

|---|---|---|

| Ligand Coordination | IPrHCl, KOtert-Bu | Generates free NHC for Pd binding |

| Precursor Activation | PdCl~2~(aniline)~2~ | Provides Pd(II) center for ligand exchange |

| Reductive Dimerization | K~2~CO~3~, H~2~O | Facilitates Pd(0) formation and dimerization |

This method avoids the need for stringent anaerobic conditions, enhancing practicality for industrial applications [3].

Ligand Design Principles for Stabilizing Palladium(0) Centers

The stabilization of Pd(0) centers in this dimer relies on steric and electronic modulation by the IPr-NHC ligand. Key design principles include:

- Steric Bulk: The 2,6-diisopropylphenyl groups create a protective pocket around the palladium center, mitigating unwanted aggregation or oxidation. Computational studies reveal a buried volume (%V~bur~) of 36.1% for IPr, which effectively shields the metal core [3].

- Strong σ-Donation: The NHC’s strong electron-donating capacity increases electron density at Pd(0), stabilizing low oxidation states and enhancing catalytic activity in cross-coupling reactions [2].

- Dimer Dissociation Dynamics: The Pd(0) dimer exists in equilibrium with monomeric species during catalysis. The IPr ligand’s rigidity ensures controlled dissociation, maintaining catalytic efficiency while preventing deactivation [2].

Comparative analyses of %V~bur~ values for related ligands demonstrate IPr’s superiority in Pd(0) stabilization:

| Ligand | %V~bur~ | Catalytic Activity (TOF, h⁻¹) |

|---|---|---|

| IPr | 36.1 | 1,200 |

| SIPr (saturated analog) | 40.7 | 980 |

| PMe~3~ | 28.5 | 350 |

These findings underscore the necessity of balancing steric bulk and electronic donation in ligand design [3].

Critical Role of Naphthoquinone Moieties in Precatalyst Architecture

The 1,4-naphthoquinone ligand serves dual roles in the palladium dimer:

- Redox-Active Scaffold: The quinone moiety participates in electron transfer during precatalyst activation. Upon reduction, it forms a semiquinone radical, which facilitates the generation of active Pd(0) species [5]. This intramolecular redox process eliminates the need for external oxidants, streamlining catalytic cycles.

- Structural Rigidity: The planar naphthoquinone framework enforces a fixed geometry on the dimer, optimizing orbital overlap between palladium centers and substrates. X-ray crystallography reveals a Pd–Pd distance of 2.89 Å, consistent with metal-metal bonding interactions that enhance stability [1].

- Electronic Modulation: Conjugation between the quinone’s carbonyl groups and the palladium center alters electron density, lowering activation barriers for oxidative addition steps in cross-coupling reactions [2].

The integration of naphthoquinone also enables unique reaction pathways. For example, in Suzuki-Miyaura couplings, the quinone stabilizes transient Pd(II) intermediates via π-backbonding, reducing byproduct formation [2].

| Function | Mechanistic Impact | Experimental Evidence |

|---|---|---|

| Redox Activity | Enables Pd(0) generation without external oxidants | Cyclic voltammetry showing quinone reduction at −0.45 V vs. SCE [5] |

| Geometric Constraint | Prevents Pd aggregation | XRD data confirming dimeric structure [1] |

| Electronic Tuning | Accelerates oxidative addition of aryl halides | DFT calculations revealing 18.3 kcal/mol barrier reduction [2] |

This multifunctional design positions the naphthoquinone-palladium dimer as a versatile precatalyst for demanding transformations.

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer represents a highly efficient catalyst system for Suzuki-Miyaura cross-coupling reactions [1] . This palladium N-heterocyclic carbene complex exhibits superior performance compared to traditional phosphine-based catalysts, demonstrating enhanced catalytic activity through the strong sigma-electron-donating properties of the N-heterocyclic carbene ligand and the unique structural features imparted by the naphthoquinone bridging moiety [1] [3].

The catalyst system demonstrates exceptional versatility in facilitating carbon-carbon bond formation between organoboron compounds and various aryl halides. Research has shown that palladium-N-heterocyclic carbene complexes can achieve high turnover numbers and operate under mild reaction conditions, making them particularly attractive for both academic and industrial applications [4] [3]. The unique combination of the bulky diisopropylphenyl substituents and the electron-rich imidazol-2-ylidene core provides optimal steric and electronic environments for efficient catalytic transformations .

Electronic Effects in Aryl Bromide Substrates

The electronic characteristics of aryl bromide substrates profoundly influence the efficiency of Suzuki-Miyaura cross-coupling reactions catalyzed by 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer. Studies on substituent effects in cross-coupling reactions reveal that electronic properties govern both the rate-determining step and overall reaction efficiency [5] [6].

Electron-withdrawing groups positioned on the aryl bromide substrate facilitate oxidative addition, the initial step in the catalytic cycle. Research demonstrates that aryl bromides bearing substituents such as nitro, cyano, or carbonyl groups exhibit enhanced reactivity due to the increased electrophilicity of the carbon-halogen bond [5] [7]. The electron-deficient nature of these substrates lowers the activation barrier for palladium insertion, resulting in faster reaction rates and higher turnover frequencies.

Conversely, electron-donating substituents such as methoxy, amino, or alkyl groups decrease the electrophilicity of the aryl bromide, resulting in slower oxidative addition rates [5] [8]. However, density functional theory studies reveal that the electronic effects operate through complex mechanisms involving charge distribution at the palladium center and the influence of substituents on transition state stability [6] [9]. The presence of electron-donating groups can paradoxically enhance certain aspects of the catalytic cycle, particularly the transmetallation step, where increased electron density facilitates the transfer of the organic group from boron to palladium [5].

Hammett correlation studies demonstrate linear free-energy relationships between reaction rates and electronic parameters, with electron-withdrawing groups showing positive correlation coefficients and electron-donating groups exhibiting negative values [5] [9]. These quantitative structure-activity relationships provide predictive tools for optimizing substrate selection and reaction conditions. The correlation between Hammett sigma parameters and activation energies enables rational catalyst design and substrate prioritization based on electronic characteristics [8] [9].

Steric Tolerance for Ortho-Substituted Coupling Partners

The steric tolerance of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer toward ortho-substituted coupling partners represents a significant advancement in cross-coupling methodology. The bulky diisopropylphenyl substituents on the N-heterocyclic carbene ligand create a sterically demanding environment around the palladium center, which paradoxically enhances the catalyst's ability to accommodate sterically hindered substrates [10] [11].

Research on sterically demanding aryl-alkyl Suzuki-Miyaura coupling demonstrates that specialized palladium catalysts can successfully couple di-ortho-substituted aryl halides with secondary alkylboronic acids [10] [11]. The unique structure of the N-heterocyclic carbene ligand plays a crucial role in overcoming steric hindrance by providing sufficient space for substrate approach while maintaining strong palladium-ligand interactions that prevent catalyst decomposition [12] [11].

Studies reveal that ortho-substituted aryl bromides with substituents such as methyl, methoxy, or halogen atoms can be efficiently coupled using this catalyst system [13] [14]. The reaction yields remain high even with multiple ortho-substituents, demonstrating the exceptional steric tolerance of the catalyst. Data shows that yields of 70-99% can be achieved for di-ortho-substituted substrates under optimized conditions [10] [11].

The steric tolerance extends beyond simple alkyl substituents to include more challenging substrates such as ortho-substituted heterocycles and functionalized aromatic systems [14] [11]. The catalyst's ability to facilitate these transformations stems from the unique coordination environment created by the naphthoquinone bridging ligand, which provides additional stabilization while maintaining accessibility to the palladium center [10].

Mechanistic investigations reveal that the enhanced steric tolerance results from favorable transition state geometries that minimize unfavorable steric interactions [10] [11]. The rigid framework of the N-heterocyclic carbene ligand creates well-defined coordination sites that accommodate bulky substrates through precise spatial organization of the reacting components [12] [11].

Heck-Mizoroki Olefination: Regioselectivity Patterns

The regioselectivity patterns in Heck-Mizoroki olefination reactions catalyzed by 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer are governed by complex electronic and steric factors that determine the site of carbon-carbon bond formation. Research on palladium complexes with chelating bis-N-heterocyclic carbene ligands demonstrates that these catalysts exhibit distinct regioselectivity profiles compared to traditional phosphine-based systems [15] [16].

The regioselectivity in Heck reactions is fundamentally controlled by the nature of the migratory insertion step, where the alkene substrate coordinates to the arylpalladium intermediate [17] [18]. For neutral palladium complexes, steric factors dominate the regioselectivity, leading to nucleophilic attack at the less hindered carbon of the alkene [17] [19]. However, with cationic palladium species, electronic effects become more prominent, resulting in attack at the site with the lowest electron density [17] [15].

Density functional theory studies on palladium complexes with N-heterocyclic carbene ligands reveal that the electronic properties of the ligand significantly influence the regioselectivity patterns [15] [16]. The strong sigma-donating ability of the N-heterocyclic carbene increases electron density at the palladium center, affecting the polarization of the coordinated alkene and subsequently influencing the regioselectivity of carbon-carbon bond formation [15] [20].

Experimental evidence demonstrates that aryl substitution with electron-donating groups at the para position reduces the reaction barrier of the rate-determining step in Heck reactions [15] [16]. This effect correlates with improved catalytic performance and enhanced regioselectivity toward the formation of linear products. The methoxy-substituted complexes show particularly favorable energetics for the cationic catalytic cycle involving palladium oxidation states 0 and +II [15].

The regioselectivity can be controlled through careful selection of reaction conditions, particularly the choice of leaving groups and ligands [20] [16]. Studies show that the use of triflates instead of halides can enhance the formation of branched products, while bidentate ligands generally favor linear product formation [20]. The application of 1,5-diaza-3,7-diphosphacyclooctane ligands enables regiodivergent arylation of styrenes, where simple alteration of phosphorus substituents from phenyl to tert-butyl groups allows access to both linear and branched products in high regioisomeric ratios [21].

Sonogashira Reactions: Copper-Free Protocol Development

The development of copper-free Sonogashira protocols using 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer represents a significant advancement in alkyne synthesis methodology. Traditional Sonogashira reactions require copper co-catalysts, which can lead to undesirable side reactions such as alkyne homocoupling and necessitate strict exclusion of oxygen [22] [23].

Recent mechanistic studies demonstrate that copper-free Sonogashira reactions proceed through tandem palladium-palladium double-cycle mechanisms [24] [25]. This pathway involves two interconnected Pd⁰/Pd² catalytic cycles where one palladium complex activates the aryl halide through oxidative addition, while a second palladium species activates the terminal alkyne substrate [24] [25]. The transmetallation step occurs between these two activated species, eliminating the need for copper co-catalysts [24].

N-heterocyclic carbene palladium complexes have proven particularly effective for copper-free Sonogashira reactions due to their superior sigma-donating capabilities and enhanced stability [26] [25]. The strong palladium-N-heterocyclic carbene bonds contribute to catalyst longevity even under the demanding conditions required for copper-free protocols [25] [3]. Research shows that these catalysts can operate efficiently in aqueous media under aerobic conditions, representing a significant improvement in reaction sustainability [27] [28].

Experimental studies reveal that PEPPSI-type catalysts bearing N-heterocyclic carbene ligands enable copper-free and amine-free alkynylation of aryl halides in water as the sole solvent [27]. These protocols operate under mild conditions with catalyst loadings as low as 0.125 mol%, achieving high yields for the synthesis of alkyl, aryl, and heteroaryl substituted alkynes at room temperature [29]. The bis-bidentate palladium complexes of chelating pyridine-functionalized mesoionic carbenes show exceptional performance due to their highly stabilizing carbenic structure and donor pyridine substituents [27].

The copper-free protocols demonstrate broad substrate scope, accommodating both electron-rich and electron-poor aryl halides as well as challenging heteroaryl substrates [23] [30]. Silicon carbide supported palladium nanoparticles have been developed as visible-light-driven heterogeneous catalysts for copper-free Sonogashira reactions, utilizing photogenerated electrons to facilitate carbon-halogen bond cleavage [23]. Additionally, palladium supported on chitosan/silica composite core-shell microspheres provides sustainable catalytic systems for copper-free protocols under green conditions [23].

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant